molecular formula C26H24ClNO4 B12302123 5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Cat. No.: B12302123
M. Wt: 449.9 g/mol
InChI Key: BGNDJEGKHYUYQI-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a complex organic compound that features a chlorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common method involves the following steps:

    Formation of the Core Structure: The initial step involves the synthesis of the pentanoic acid backbone through a series of condensation reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.

    Attachment of the Fmoc Group: The Fmoc group is attached using Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing an amine group that can participate in further reactions. The chlorophenyl group can interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid: Similar structure but with a bromine atom instead of chlorine.

    5-(2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid provides unique reactivity and interaction profiles compared to its analogs. This makes it particularly useful in specific chemical and biological applications.

Properties

Molecular Formula

C26H24ClNO4

Molecular Weight

449.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H24ClNO4/c27-23-14-6-1-8-17(23)9-7-15-24(25(29)30)28-26(31)32-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,28,31)(H,29,30)

InChI Key

BGNDJEGKHYUYQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl

Origin of Product

United States

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